Stephaglabrine

Description

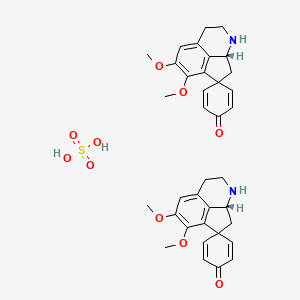

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R)-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H19NO3.H2O4S/c2*1-21-14-9-11-5-8-19-13-10-18(6-3-12(20)4-7-18)16(15(11)13)17(14)22-2;1-5(2,3)4/h2*3-4,6-7,9,13,19H,5,8,10H2,1-2H3;(H2,1,2,3,4)/t2*13-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXNJLWZONPQQK-WFEKIRLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC.COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C3[C@@H](CC24C=CC(=O)C=C4)NCCC3=C1)OC.COC1=C(C2=C3[C@@H](CC24C=CC(=O)C=C4)NCCC3=C1)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954173 | |

| Record name | Sulfuric acid--5',6'-dimethoxy-2',3',8',8'a-tetrahydro-1'H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32410-24-5 | |

| Record name | Stephaglabrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032410245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--5',6'-dimethoxy-2',3',8',8'a-tetrahydro-1'H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Plant Source and Ethnobotanical Relevance

Stephaglabrine is predominantly found in the tuber roots of Stephania glabra (Roxb.) Miers, a plant belonging to the Menispermaceae family nih.gov. This plant holds significant ethnobotanical relevance, particularly in traditional Indian Ayurveda and Chinese medicine nih.gov. Historically, S. glabra has been utilized in various Asian countries for addressing a range of ailments, including asthma, tuberculosis, dysentery, hyperglycemia, cancer, fever, intestinal complaints, sleep disturbances, and inflammation nih.govdesmet.commdpi.com. The tubers of S. glabra are notably rich in alkaloids, with over 30 different types, such as bisbenzylisoquinolines, hasubanalactams, berberines, and aporphines, having been isolated from them nih.govdesmet.commdpi.complos.org. This compound sulfate (B86663), a salt of an isoquinoline (B145761) proaporphine alkaloid, is specifically extracted from these tuber roots nih.gov.

The genus Stephania is a large and diverse group within the Menispermaceae family, encompassing approximately 65 genera and 350 species globally, primarily distributed in tropical and subtropical regions of Asia, Africa, and Oceania nih.govnih.gov. These species are well-regarded as prolific sources of various bioactive compounds, many of which have been traditionally employed in medicine to treat conditions like allergies, asthma, high blood sugar levels, malaria, and fever plos.orgnih.gov. While Stephania glabra is a key source of this compound, other Stephania species, such as Stephania viridiflavens and Stephania tetrandra, are also known to contain a variety of alkaloids, including stepharine (B1200187), which is the base structure into which this compound sulfate dissociates nih.govplos.orgnih.govnih.gov. This underscores the broader phytochemical significance of the Stephania genus as a whole.

Extraction Techniques and Optimization

The isolation of this compound from its natural plant source involves a series of methodical extraction and purification steps designed to maximize yield and purity.

Solvent-based extraction is a primary method for isolating alkaloids like this compound from plant material. Ethanol (B145695) and methanol (B129727) have been identified as highly effective solvents for this purpose . Research indicates that ethanol, in particular, has shown optimal recovery in high-performance thin-layer chromatography (HPTLC) methods developed for the simultaneous estimation of alkaloids in Stephania glabra tuber extracts . Acetonitrile is also recognized for its high recovery efficiency, especially under alkalinized conditions, as demonstrated in studies optimizing stepharine extraction from biological matrices mdpi.com. The choice of solvent is crucial, as its polarity and interaction with the target compound significantly influence extraction efficiency semanticscholar.orgresearchgate.net.

The following table presents reported recovery efficiencies for stepharine, a closely related alkaloid and the base structure of this compound, using different solvents in plasma extraction studies. These figures provide insight into the comparative effectiveness of these solvents for alkaloid isolation.

Table 1: Recovery Efficiency of Stepharine Using Different Solvents in Plasma Extraction mdpi.com

| Solvent | Recovery Efficiency (%) | Context |

| Ethanol | 92.2 ± 3.7 | Alkaloid isolation from S. glabra tuber extracts |

| Acetonitrile | 88.5 ± 4.1 (or 88.46 ± 4.07) | Optimized for stepharine from rabbit plasma mdpi.com |

| Methanol | 69.1 ± 4.9 (or 67.5 ± 5.23) | Alkaloid isolation from S. glabra tuber extracts , or stepharine from rabbit plasma mdpi.com |

The typical extraction protocol for this compound begins with maceration. Dried tubers of Stephania glabra are ground into a powder and then soaked in ethanol, typically at a concentration of 70–80%, for a period of 48 hours . This soaking allows the alkaloids to diffuse from the plant matrix into the solvent. Following maceration, the crude extract undergoes filtration to separate the solid plant residue from the liquid extract . The filtered extract is then subjected to a concentration step, usually performed under reduced pressure, to remove the solvent and yield a more concentrated alkaloid-rich extract .

A critical step in the isolation and purification of this compound involves pH-dependent alkaloid precipitation. After the concentration of the initial extract, the pH of the solution is adjusted to approximately 10, typically using ammonia (B1221849) hydroxide (B78521) . This alkaline adjustment causes the crude alkaloids, including this compound, to precipitate out of the solution due to changes in their solubility at higher pH levels . The precipitated crude alkaloids are then separated, often through filtration or centrifugation, and further purified using techniques such as column chromatography to obtain the desired pure compound . This pH-dependent precipitation is a common strategy in alkaloid chemistry, leveraging the basic nature of these compounds for their selective isolation.

Chromatographic Separation and Purification Strategies

Chromatography is an indispensable biophysical technique for the separation, identification, and purification of chemical compounds, including alkaloids like this compound. It leverages differences in molecular characteristics, such as adsorption, partition, and molecular weight, to achieve separation.

Column Chromatography Techniques

Column chromatography is a widely employed method for the purification of crude alkaloid extracts, including those containing this compound. wikipedia.org This technique involves passing the sample through a stationary phase packed within a column, with a mobile phase facilitating the differential movement of components.

For the isolation of alkaloids from Stephania species, various stationary phases have been utilized in column chromatography, including aluminum oxide, silica (B1680970), and Sephadex LH-20. Silica gel column chromatography, often employing solvent systems like petroleum ether/ethyl acetate, is also a common method for purifying isoquinoline derivatives, which are structurally related to this compound. The effectiveness of column chromatography lies in its ability to separate compounds based on their differential interactions with the stationary and mobile phases, allowing for the isolation of target compounds in a purified form.

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) is a validated and sensitive method used for the simultaneous estimation and qualitative analysis of alkaloids, including stepharine (a component of this compound), in Stephania glabra tuber extracts. wikipedia.orgcenmed.com

A typical HPTLC method for analyzing Stephania glabra extracts involves:

Stationary Phase: Pre-coated silica gel plates. cenmed.com

Mobile Phase: A specific mixture of ethyl acetate–formic acid–glacial acetic acid–water in a ratio of 100:11:11:26 (v/v) has been reported as effective. wikipedia.orgcenmed.com

Detection: After chromatographic separation, the plates are scanned at specific wavelengths, such as 254 nm and 366 nm, often using a TLC Scanner with specialized software. cenmed.com

This method allows for the generation of a distinct chemo-profile, aiding in the identification and quantitative analysis of various alkaloids present in the extract. cenmed.com Quantitative analysis of stepharine sulfate, for instance, can be performed using TLC with a detection limit of 0.1 µg/mL. wikipedia.org

Table 1: Representative HPTLC Mobile Phase Composition for Stephania glabra Alkaloids

| Component | Ratio (v/v) |

| Ethyl acetate | 100 |

| Formic acid | 11 |

| Glacial acetic acid | 11 |

| Water | 26 |

Other Advanced Chromatographic Methods (e.g., Counter-Current Chromatography)

Advanced chromatographic techniques, such as Counter-Current Chromatography (CCC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are crucial for the comprehensive separation, identification, and precise quantification of alkaloids from complex plant matrices.

Counter-Current Chromatography coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully applied for the comprehensive separation and analysis of alkaloids from Stephania yunnanensis, demonstrating its utility for complex alkaloid mixtures within the Stephania genus. sci-hub.se

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is particularly valuable for the detection and quantification of stepharine, which is the dissociated base form of this compound sulfate, in biological samples. wikipedia.orgsci-hub.se A highly sensitive LC-MS/MS method has been developed for this purpose, utilizing specific chromatographic conditions:

Table 2: LC-MS/MS Chromatographic Conditions for Stepharine Analysis

| Parameter | Detail |

| Column | Thermo Hypersil-Keystone ODS column |

| Dimensions | 100 × 2.1 mm |

| Particle Size | 5 μm |

| Flow Rate | 200 μL/min |

| Elution Conditions | Maintained 20% of mobile phase B (acetonitrile in 0.1% formic acid) for 3 minutes |

| Retention Time | Approximately 10.6 minutes (or 8.9 minutes in other conditions) sci-hub.se |

| Detection | Protonated stepharine precursor ion [M+H]+ with m/z = 298.346 sci-hub.se |

This method allows for high-accuracy mass measurements and confident identification of stepharine, confirming its presence and purity in samples. sci-hub.se Furthermore, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and HPLC coupled with high-resolution mass spectrometry have been used to quantify and analyze the alkaloid composition, including stepharine, in Stephania glabra cell cultures.

Structural Elucidation and Characterization Techniques

Spectroscopic Methodologies for Structural Determination

Spectroscopic methods are fundamental to identifying and confirming the chemical structure of compounds like stepharine (B1200187).

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic compounds. For stepharine, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are recommended for confirming its structural identity. Research findings indicate that the structure of stepharine, when isolated as the predominant alkaloid from Stephania glabra cell cultures, was identified through the application of ¹H and ¹³C NMR. researchgate.net This technique provides information on the connectivity of atoms and the chemical environment of nuclei within the molecule, allowing chemists to deduce the complete molecular framework. While specific detailed 2D NMR data (such as COSY, HMQC, or HMBC spectra) for stepharine were not extensively detailed in the provided research findings, these advanced NMR techniques are typically employed to establish through-bond and through-space correlations, further solidifying structural assignments.

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of compounds. For Stephaglabrine, or more specifically its monomeric form stepharine, MS is utilized for molecular weight confirmation. High-Resolution Mass Spectrometry (HRMS) offers enhanced capabilities by providing highly accurate mass measurements, which are critical for distinguishing between ions with very similar nominal masses and for precisely determining the molecular formula or elemental composition of an unknown compound. sannova.netalgimed.com

In the characterization of stepharine, HRMS has been applied to analyze methanolic extracts of Stephania glabra cell lines to determine their alkaloid composition. researchgate.net The protonated precursor ion of stepharine ([M+H]+) has been identified with an m/z value of 298.4 (or 298.346 in high-resolution analyses). nih.govresearchgate.net This precise mass information is vital for validating the presence and identity of stepharine in complex samples.

Table 1: Key Mass Spectrometry Data for Stepharine

| Parameter | Value | Source |

| Protonated Precursor Ion | [M+H]+ | nih.govresearchgate.net |

| m/z (Nominal) | 298.4 | nih.gov |

| m/z (High Resolution) | 298.346 | researchgate.net |

| Purpose | Molecular weight confirmation, validation | sannova.net |

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption or transmission of light by a sample across the ultraviolet and visible regions of the electromagnetic spectrum. mt.comsurfacesciencewestern.com This method is valuable for identifying and characterizing molecular compounds, as each substance exhibits a unique UV-Vis spectrum based on its electronic transitions. mt.comjascoinc.com

For stepharine, UV-Vis spectroscopy has been employed as part of its structural identification process. researchgate.net Beyond structural insights, UV-Vis spectroscopy can also be used for quantitative analysis, determining the concentration of a substance in solution, and for monitoring chemical changes or degradation over time. mt.com

Advanced Mass Spectrometry Approaches

Beyond basic MS, advanced mass spectrometry techniques are crucial for the sensitive detection, quantification, and in-depth structural analysis of this compound and its derivatives in complex biological and chemical matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. This hyphenated technique is widely used for the analysis of complex mixtures, allowing for the separation of individual compounds before their mass spectrometric analysis.

LC-MS analysis has been applied in studies involving this compound, particularly for the analysis of extracts from Stephania glabra cell lines to determine their alkaloid composition. researchgate.net It is also a critical component in pharmacokinetic studies, enabling the detection and quantification of stepharine in biological samples such as rabbit plasma. nih.govresearchgate.net The chromatographic separation step in LC-MS helps to minimize matrix effects and improve the specificity of detection for the analyte of interest.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically including fragmentation of a selected precursor ion and subsequent analysis of its product ions. This technique provides highly specific and detailed structural information. Selected Reaction Monitoring (SRM), often referred to as Multiple Reaction Monitoring (MRM), is a highly sensitive and selective MS/MS approach, particularly favored for the routine quantification of well-characterized compounds in complex matrices. thermofisher.comwikipedia.org SRM experiments are typically performed using triple quadrupole mass spectrometers. thermofisher.com

A highly sensitive LC-MS/MS method employing dynamic SRM has been successfully developed and applied for the quantitative analysis and pharmacokinetic study of stepharine in rabbit plasma. nih.govresearchgate.netresearchgate.net This method relies on monitoring specific transitions from a protonated precursor ion to characteristic fragment ions.

Table 2: Key SRM Transitions and Parameters for Stepharine Quantification

| Parameter | Value | Source |

| Precursor Ion [M+H]+ | m/z 298.4 | nih.govresearchgate.net |

| Quantifier Transition | 298.4 → 161.2 | nih.govresearchgate.net |

| Qualifier Transitions | 298.4 → 192.1, 238.2 | nih.govresearchgate.net |

| Optimal Fragmentor Voltage | 310 V | nih.gov |

| Collision Energy | -19 eV | nih.gov |

| Isolation Window | 0.27 amu | nih.gov |

| Linear Quantitation Range | 0.0001–100 µg/mL | |

| Limit of Detection (LOD) | 0.0001 µg/mL | |

| Retention Time (Q-TOF) | 8.9 minutes | researchgate.net |

| Retention Time (Dynamic SRM) | 11.76 minutes | researchgate.net |

The use of SRM allows for the detection and quantification of stepharine even at very low concentrations in biological samples, making it invaluable for bioanalytical studies. thermofisher.com

Biosynthetic Pathways and Precursors

Proposed Biosynthetic Routes to Stephaglabrine (as a Dimeric Stepharine (B1200187) Salt)

This compound is characterized as a dimeric salt, specifically this compound sulfate (B86663), with the chemical formula (C₁₈H₁₉NO₃)₂·1/2H₂SO₄. researchgate.net This indicates that the compound is formed from two units of the Stepharine base, combined with a sulfate moiety. researchgate.netresearchgate.net The dimeric nature of this compound implies a biosynthetic process where two Stepharine molecules are linked, potentially through a salt formation or a more complex dimerization reaction, followed by association with sulfate. researchgate.netresearchgate.net When dissolved, this compound sulfate dissociates into the stepharine base. researchgate.net

Identification of Biosynthetic Intermediates (e.g., Stepharine)

Stepharine (C₁₈H₁₉NO₃) serves as the fundamental monomeric unit and a key biosynthetic intermediate for this compound. researchgate.netresearchgate.net It is classified as an isoquinoline (B145761) alkaloid. nih.gov Research has confirmed the presence and production of stepharine in various Stephania species, including Stephania yunnanensis and Stephania glabra. nih.govresearchgate.net High levels of stepharine production (up to 0.9% dry cell weight) have been observed in morphogenic callus cultures of Stephania glabra cultivated in liquid media, suggesting efficient cellular machinery for its synthesis within the plant. researchgate.net The isolation and identification of stepharine from these plant sources further solidify its role as a direct precursor to the dimeric this compound. researchgate.netresearchgate.net

Enzymatic Steps and Genetic Underpinnings

As of current research, detailed information regarding the specific enzymatic steps and genetic underpinnings directly responsible for the biosynthesis of this compound from Stepharine, or the complete biosynthetic pathway of Stepharine itself, remains largely unelucidated in publicly available literature. While the presence of stepharine in plant cell cultures indicates an active biosynthetic machinery, the precise enzymes catalyzing its formation and subsequent dimerization into this compound, along with the genes encoding them, require further dedicated research.

Synthetic Chemistry Approaches

Total Synthesis Strategies for Stephaglabrine and Related Isoquinoline (B145761) Alkaloids

The total synthesis of (±)-stepharine, a foundational structure for compounds like this compound, has been successfully achieved through multi-step sequences involving modern catalytic reactions.

One prominent strategy for the total synthesis of (±)-stepharine leverages a three-component Catellani reaction. This palladium-catalyzed coupling reaction is instrumental in forming the core isoquinoline structure. It involves the precise coupling of aryl iodides, aziridines, and alkynes, enabling the convergent assembly of key molecular fragments.

Following the construction of the isoquinoline core via the Catellani reaction, a gold-catalyzed 6-exo-dig cyclization step is employed to establish the tetracyclic framework characteristic of stepharine (B1200187). This cyclization is a critical step in forming the final ring system, yielding the desired tetracyclic structure in a reported 45% yield over three steps, including the building block preparation, Catellani reaction, and cyclization.

The initial phase of Stepharine total synthesis involves the meticulous preparation of essential building blocks. Aryl iodide intermediates, crucial for the subsequent Catellani reaction, are synthesized through processes such as iodination and Suzuki coupling. These reactions are vital for introducing the necessary functional groups and connectivity required for the convergent synthesis strategy.

Another versatile approach for synthesizing isoquinoline derivatives, which can serve as scaffolds for alkaloids like stepharine, is the combination of the Ugi-azide multicomponent reaction (MCR) with Pomeranz–Fritsch cyclization. The Ugi-azide reaction facilitates the condensation of amines, aldehydes, isocyanides, and azides to form tetrazole intermediates. Subsequently, acid-mediated cyclization, typically promoted by concentrated hydrochloric acid, converts these intermediates into isoquinoline-tetrazoles, achieving yields ranging from 61% to 85%.

Partial Synthesis and Semi-Synthesis Methodologies

While total synthesis focuses on building the molecule from basic precursors, partial synthesis or semi-synthesis involves chemical modification of naturally occurring compounds or their readily available derivatives. For this compound (PubChem CID 193685) specifically, direct partial or semi-synthesis methodologies leading to its complex dimeric structure are not extensively detailed in the current literature. However, partial synthesis has been employed in the study of related alkaloids for structural confirmation or to generate new derivatives with altered biological activities. researchgate.net For instance, the structure and stereochemistry of certain benzyltetrahydroisoquinoline alkaloids isolated from Stephania viridiflavens were confirmed by partial synthesis. researchgate.net

Comparative Analysis of Natural Extraction and Synthetic Preparation Efficiencies

The acquisition of this compound can be achieved through either natural extraction from plant material or synthetic routes. Each method presents distinct advantages and limitations concerning efficiency, scalability, and purity.

Natural Extraction: this compound is primarily extracted from the tuber roots of Stephania glabra. Solvents such as ethanol (B145695) and methanol (B129727) are effective for isolating the alkaloid. A typical extraction protocol involves maceration of dried tubers in ethanol, followed by filtration, concentration, and alkaloid precipitation via pH adjustment. While suitable for small-scale research, natural extraction is limited by relatively low yields, typically ranging from 0.1% to 0.5% (w/w). The purity of natural extracts generally falls between 95% and 98%, which is sufficient for in vitro studies.

The table below summarizes the comparative efficiencies:

| Feature | Natural Extraction | Synthetic Routes (for Stepharine) |

| Source | Stephania glabra tuber roots | Chemical precursors |

| Yield | 0.1–0.5% (w/w) | 45% (total yield over multiple steps) |

| Scalability | Limited, suitable for small-scale research | Scalable for industrial use |

| Purity | 95–98% (Research Grade) | >99% (Pharmaceutical Grade) |

| Requirements | Plant material, common solvents | Specialized catalysts (Pd, Au) |

| Environmental | Environmentally sustainable (if cultivated) | Requires careful waste management |

Table 1: Comparative Analysis of Natural Extraction and Synthetic Preparation Efficiencies

| Property | Natural Extraction (from Stephania glabra) | Synthetic Preparation (of Stepharine) |

| Yield | 0.1-0.5% (w/w) | ~45% (overall) |

| Scalability | Limited | High |

| Purity | 95-98% | >99% |

| Catalysts | Not applicable | Pd, Au (specialized) |

This compound as a Precursor for Complex Alkaloid Synthesis

This compound, an alkaloid derived from the plant Stephania glabra, holds significant importance in organic chemistry due to its unique structural features, which enable its use as a precursor for the synthesis of other complex alkaloids. Its intricate spiro ring system, comprising a cyclohexadiene ring and a cyclopentisoquinoline ring, along with a sulfate (B86663) group and specific stereochemistry, makes it a valuable building block for chemical modifications ontosight.ai.

One notable example of this compound's role in complex alkaloid synthesis is its relationship with stepharine. This compound sulfate has been observed to dissociate into stepharine, an isoquinoline alkaloid, highlighting stepharine as a fundamental structural component related to this compound nih.govresearchgate.net. The total synthesis of (±)-stepharine, considered the base structure of this compound, exemplifies the synthetic utility of this chemical class .

A concise total synthesis of (±)-stepharine has been achieved through a multi-step approach. This synthesis notably employed a three-component Catellani reaction, followed by an Au-catalyzed 6-exo-dig cyclization . The process involved several key stages:

Building Block Preparation: Initial steps focused on synthesizing the necessary aryl iodide intermediates through iodination and Suzuki coupling reactions .

Catellani Reaction: A palladium-catalyzed coupling reaction was then utilized, involving aryl iodides, aziridines, and alkynes, to construct the core isoquinoline structure .

Cyclization: The final tetracyclic framework was formed via an Au-catalyzed cyclization .

This sequence of reactions resulted in a 45% yield over three steps for the synthesis of (±)-stepharine .

The versatility of this compound as a precursor is further underscored by its capacity to undergo various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions are crucial for introducing diverse functionalities and modifying the compound for different synthetic applications .

Key Synthetic Data for (±)-Stepharine Synthesis

| Synthetic Step | Reaction Type | Key Reagents/Catalysts | Yield (over 3 steps) |

| Building Block Preparation | Iodination, Suzuki Coupling | - | - |

| Core Isoquinoline Construction | Three-component Catellani reaction | Palladium catalyst, Aziridines, Alkynes | - |

| Tetracyclic Framework Formation | Au-catalyzed 6-exo-dig cyclization | Gold catalyst | 45% |

Chemical Modification, Derivatization, and Analog Development

Strategies for Structural Modification of Stephaglabrine

Structural modification of complex natural products like this compound often involves targeted chemical reactions at specific sites within the molecule to introduce new functionalities or alter existing ones.

Derivatization for Enhanced Research Utility

Derivatization of this compound or its base, stepharine (B1200187), can enhance its utility in research by improving properties like solubility, stability, or by enabling specific detection and interaction studies. For instance, in pharmacokinetic studies, stepharine extraction from biological matrices like rabbit plasma has been optimized using specific solvent systems (e.g., acetonitrile/chloroform) under alkaline conditions (pH 10) to facilitate quantitative analysis. This optimization, while not a direct chemical derivatization of the molecule itself, highlights the importance of chemical environment manipulation for research purposes. Further derivatization could involve the attachment of reporter groups (e.g., fluorescent tags), biotinylation for affinity purification, or the introduction of groups that improve membrane permeability for cellular studies.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound primarily focuses on the construction and modification of its core structure, stepharine. Several synthetic routes have been explored to achieve the complex spiro-cyclohexadienone and isoquinoline (B145761) scaffolds characteristic of this alkaloid.

A concise total synthesis of (±)-stepharine, the fundamental base structure of this compound, has been successfully achieved through a multi-step approach. This synthesis notably employs a three-component Catellani reaction followed by an Au-catalyzed 6-exo-dig cyclization. The Catellani reaction, a palladium-catalyzed coupling, is instrumental in assembling the 1-methylene-tetrahydroisoquinoline (THIQ) scaffold. Subsequent steps involve an oxidative dearomatization, typically utilizing a hypervalent iodine reagent, to construct the spiro-cyclohexadienone moiety, followed by reduction. This modular synthesis strategy allows for the preparation of the complex tetracyclic framework of stepharine. researchgate.netresearchgate.netchemrxiv.org

Another strategy for synthesizing isoquinoline derivatives, which form the core of this compound, involves the Ugi-azide multicomponent reaction coupled with Pomeranz–Fritsch cyclization. The Ugi-azide reaction condenses amines, aldehydes, isocyanides, and azides to yield tetrazole intermediates. These intermediates then undergo acid-mediated cyclization to form the desired isoquinoline structures. This method offers an efficient pathway for constructing the foundational elements necessary for this compound analogs. acs.org

While synthetic routes are critical for producing analogs, this compound itself is also obtained through natural extraction. The tuber roots of Stephania glabra serve as the primary natural source. Extraction protocols typically involve maceration of dried tubers in solvents such as ethanol (B145695) or methanol (B129727), followed by filtration, concentration under reduced pressure, and alkaloid precipitation by adjusting the pH to approximately 10 with ammonia (B1221849) hydroxide (B78521). Further purification is achieved through techniques like column chromatography.

Reaction Types and Chemical Transformations (e.g., Oxidation, Reduction, Substitution)

This compound and its derivatives are susceptible to various chemical transformations, including oxidation, reduction, and substitution reactions, which are fundamental in organic synthesis for modifying complex molecules.

Oxidation: Oxidation reactions involve the gain of oxygen, loss of hydrogen, or an increase in the oxidation state of carbon atoms within the molecule. For this compound, common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or hydrogen peroxide (H2O2) can be employed. These reactions can lead to the formation of various oxidized derivatives, potentially introducing new carbonyl groups or hydroxyl functionalities. In the context of stepharine synthesis, an aromatic oxidation step using a hypervalent iodine reagent is specifically utilized to construct the spiro-cyclohexadienone scaffold. researchgate.netlibretexts.org

Reduction: Reduction reactions are characterized by the gain of hydrogen, loss of oxygen, or a decrease in the oxidation state of carbon atoms. Reducing agents commonly used for this compound and its derivatives include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These reagents can reduce carbonyl groups to alcohols or potentially reduce double bonds within the complex ring system, yielding various reduced forms of the compound. ucr.edu

Substitution: Substitution reactions involve the replacement of one atom or group in a molecule with another. For this compound, halogenation reactions, which introduce halogen atoms (e.g., bromine or chlorine), can be performed under controlled conditions. These reactions are typically electrophilic or nucleophilic substitutions, depending on the specific site of reaction and the nature of the attacking species. Nucleophilic substitution (SN1 or SN2) involves an electron-rich species replacing a leaving group, while electrophilic substitution, particularly electrophilic aromatic substitution, can occur on activated aromatic rings within the molecule. saskoer.cabyjus.comlibretexts.orgwikipedia.org

These chemical transformations are essential tools for medicinal chemists and synthetic organic chemists to explore the chemical space around this compound, leading to the discovery of novel compounds with potentially altered or enhanced properties.

Structure Activity Relationship Sar Studies

Methodological Frameworks for SAR Analysis

The methodological frameworks for conducting SAR analysis of natural products like Stephaglabrine typically involve a combination of synthetic chemistry, biological assays, and analytical techniques. The process often begins with the isolation and structural elucidation of the parent compound, such as this compound, from its natural source. nih.gov Subsequent steps involve the rational design and synthesis of various derivatives or analogs, where specific parts of the molecule are systematically altered. researchgate.net

For alkaloids, common chemical reactions like oxidation, reduction, and substitution are employed to modify the core structure, leading to various oxidized, reduced, or substituted derivatives. mdpi.com The resulting compounds are then subjected to a battery of biological assays to quantify their activity (e.g., anticholinesterase potency, antimicrobial efficacy). For anticholinesterase activity, assays typically involve measuring the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using methods such as the Ellman colorimetric assay. nih.govmans.edu.eg Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for confirming the structure and purity of synthesized derivatives and for pharmacokinetic studies of related compounds. nih.gov

Elucidation of Key Pharmacophores and Structural Motifs

A pharmacophore represents the ensemble of steric and electronic features necessary for a molecule to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. mdpi.comacs.org For anticholinesterase inhibitors, the presence of a cationic site and a conjugated aromatic system often plays a crucial role in their inhibitory activity. nih.gov

Impact of Structural Modifications on Biological Activities

Detailed research findings and data tables on the impact of specific structural modifications to this compound on its biological activities are limited in the reviewed public domain. However, general principles applicable to alkaloid SAR can be inferred. The ability of this compound to serve as a precursor for the synthesis of other complex alkaloids implies that its unique structure can be modified to create new compounds with potential therapeutic effects. mdpi.com

In the broader context of anticholinesterase inhibitors and other bioactive compounds, even subtle structural changes can significantly alter biological activity. For example, the reduction of a carbonyl (C=O) group to a secondary alcohol or a methylene (B1212753) (CH2) group has been shown to decrease anticholinesterase activity in some analogs. nih.gov The positioning of functional groups, their lipophilicity, and steric factors are known to influence binding affinity and efficacy. researchgate.netanalis.com.my Without specific data on this compound derivatives, a detailed table cannot be provided.

Computational and In Silico Approaches to SAR

Computational and in silico approaches play an increasingly vital role in modern SAR studies, complementing experimental methods by providing molecular-level insights and enabling the prediction of activity for novel compounds. mdpi.com These methods are particularly useful when experimental data are scarce or when exploring a vast chemical space.

Key computational techniques include:

Molecular Docking : This method predicts the preferred orientation of a ligand (e.g., this compound or its derivatives) when bound to a receptor (e.g., acetylcholinesterase). It helps to understand the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and estimate binding affinities. mans.edu.eg

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish mathematical relationships between the chemical structure (represented by molecular descriptors) and the biological activity of a set of compounds. researchgate.netmdpi.com These models can predict the activity of new, untested compounds and identify which structural features are most important for activity.

Pharmacophore Modeling : As mentioned earlier, in silico pharmacophore models can be generated from known active compounds or from protein-ligand complexes to identify the essential features required for biological activity. These models can then be used for virtual screening of large compound databases to identify potential new lead compounds.

While general applications of these computational methods are widely reported in drug discovery and SAR analysis for various compound classes, specific published computational studies focusing on this compound's SAR were not identified in the reviewed literature. The application of such methods to this compound would involve modeling its interaction with target enzymes like acetylcholinesterase to predict how modifications to its spiro ring system or other functional groups might influence its inhibitory potency and selectivity.

Pharmacological Activities and Molecular Mechanisms Preclinical and in Vitro

Acetylcholinesterase Inhibition and Neuromuscular Effects

Inhibition of Acetylcholinesterase and Pseudocholinesterase

Modulation of Synaptic Transmission and Muscle Contraction (in vitro)

In in vitro studies, stephaglabrine has been shown to affect synaptic transmission in a complex manner, suggesting multiple mechanisms of action. nih.gov Alongside other alkaloids like berberine (B55584), glaucine (B1671577), and sanguinarine (B192314) (sanguiritrine), this compound can reduce the amplitude of spontaneous miniature end plate potentials in a frog neuromuscular junction. nih.gov The modulation of miniature potential frequency is concentration-dependent, with low concentrations diminishing the frequency and higher concentrations increasing it. nih.gov The capacity of this compound to cause repeated muscle contractions is consistent with its anticholinesterase activity. nih.gov

Mitochondrial Bioenergetics and Oxidative Phosphorylation

This compound's pharmacological profile extends to its influence on mitochondrial function, specifically its impact on oxidative phosphorylation and mitochondrial uncoupling.

Effects on Mitochondrial Uncoupling

A unique aspect of this compound's mechanism of action involves mitochondrial uncoupling. This characteristic distinguishes it from other compounds with similar properties. In comparative studies, sanguinarine, which also induces repeated muscle contractions and shares anticholinesterase properties with this compound, is noted for its uncoupling effect on mitochondrial oxidative phosphorylation. nih.gov This suggests a potential shared or related mechanism concerning mitochondrial bioenergetics between these compounds.

Influence on Oxygen Consumption and Energy Metabolism (in vitro)

The effects of this compound on mitochondrial oxidative phosphorylation contribute to its intricate mechanism of action. Studies exploring the impact of alkaloids, including this compound, on neuromuscular transmission have also investigated their influence on oxygen consumption and oxidative phosphorylation. nih.gov These investigations aim to elucidate how this compound modulates cellular energy metabolism.

Neurological Research Applications (Preclinical Models)

Preclinical research has explored the therapeutic potential of this compound in neurological contexts. Intramuscular administration of this compound sulfate (B86663) in rabbits has demonstrated significant improvements in recovery following sciatic nerve injuries. The compound promotes both histological neogenesis and functional recovery of nerves, indicating its potential utility in the treatment of peripheral nervous system disorders. Its ability to enhance nerve regeneration positions this compound as a candidate for further investigation in therapies targeting nerve damage recovery.

Table 1: Comparative Biological Activities of Selected Alkaloids

| Compound | Anticholinesterase Activity | Other Notable Effects (Relevant to Neuromuscular/Mitochondrial) |

| This compound | High | Induces repeated muscle contractions; Mitochondrial uncoupling nih.gov |

| Berberine | Moderate | Reduces amplitude of spontaneous miniature end plate potentials nih.gov |

| Glaucine | Low | Reduces amplitude of spontaneous miniature end plate potentials; Causes muscle contracture at high concentrations nih.gov |

| Sanguinarine | High | Induces repeated muscle contractions; Uncoupling effect on mitochondrial oxidative phosphorylation nih.gov |

Nerve Regeneration and Histological Neogenesis in Animal Models (e.g., Sciatic Nerve Injuries)

Preclinical studies have investigated this compound's capacity to influence nerve regeneration and histological neogenesis. In animal models, specifically rabbits with traumatic sciatic nerve injuries, intramuscular administration of this compound sulfate has been shown to significantly reduce the intensity of trophic disturbances in denervated extremities. nih.govresearchgate.net Furthermore, this compound was observed to assist in histological neogenesis and promote the regeneration, electrophysiological, and functional recovery of nerves following injury. nih.govresearchgate.net

Conceptual Framework for Potential in Demyelinating Diseases

This compound sulfate has been conceptually recognized for its potential in treating demyelinating diseases of the nervous system. patentguru.comzhangqiaokeyan.com This potential is rooted in its ability to favor the recovery of the myelin sheath of nerve fibers, which is crucial for proper nerve function and is compromised in demyelinating conditions. patentguru.comzhangqiaokeyan.com

Other Investigated Biological Activities

Beyond its effects on nerve regeneration, this compound has demonstrated other significant biological activities. It has been found to inhibit both true and false cholinesterases in vitro. nih.govijrti.org This anticholinesterase activity contributes to its effects on synaptic transmission and has been observed to diminish the frequency of miniature endplate potentials at low concentrations. nih.gov Additionally, this compound has been reported to possess antihypertensive activity in vitro. nih.gov Other investigated biological activities include antimalarial and antibacterial properties. ontosight.ai

The table below summarizes the key pharmacological activities of this compound identified in preclinical and in vitro studies:

| Activity | Description |

| Nerve Regeneration | Promotes histological neogenesis and functional recovery of nerves following traumatic sciatic nerve injuries in rabbits. nih.govresearchgate.net |

| Demyelinating Diseases | Conceptual framework suggests potential to favor recovery of the myelin sheath of nerve fibers. patentguru.comzhangqiaokeyan.com |

| Cholinesterase Inhibition | Inhibits true and false cholinesterases in vitro, affecting synaptic transmission. nih.govijrti.org |

| Antihypertensive Activity | Possesses antihypertensive activity in vitro. nih.gov |

| Other Activities | Demonstrated antimalarial and antibacterial activities. ontosight.ai |

Systematic Approaches for Resolving Contradictions in Mechanism of Action

Understanding the precise molecular mechanisms of action of compounds like this compound is crucial for their development as therapeutic agents. When contradictions arise in proposed mechanisms, systematic approaches are employed to provide clarity and validate findings.

In silico Molecular Docking and In vitro Target Validation (e.g., CRISPR-Based Gene Knockout)

In silico molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule (ligand) with a protein target. researchgate.net This method can generate hypotheses about potential molecular targets and interaction sites for this compound. To validate these computational predictions in vitro, various experimental techniques can be employed. CRISPR-based gene knockout, for instance, allows for the precise disruption of specific genes encoding suspected protein targets. By observing the phenotypic changes or altered responses of cells lacking a particular target in the presence of this compound, researchers can confirm or refute the involvement of that target in the compound's mechanism of action. This combined approach of computational prediction and experimental validation is powerful for elucidating complex biological pathways and resolving discrepancies.

Quantitative Binding Affinity Studies (e.g., Isothermal Titration Calorimetry)

Quantitative binding affinity studies are essential for characterizing the strength and thermodynamics of molecular interactions. Isothermal Titration Calorimetry (ITC) is a leading technique in this regard. patentguru.comzhangqiaokeyan.comnih.gov ITC directly measures the heat released or absorbed during a biomolecular binding event, providing comprehensive thermodynamic information in a single experiment. patentguru.comnih.gov This includes the binding constant (KD or Keq), reaction stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). patentguru.comzhangqiaokeyan.comnih.gov By quantifying these parameters, ITC can provide detailed insights into how this compound interacts with its targets, helping to resolve contradictions by offering a precise thermodynamic profile of the binding event. Comparing ITC results across independent laboratories can further strengthen the validity of proposed mechanisms.

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Quantification in Biological Samples (e.g., plasma for research)

Chromatographic techniques are fundamental for separating and quantifying Stephaglabrine or its active metabolite, stepharine (B1200187), from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for assessing the purity of this compound and for its quantification. HPLC is recommended for purity assessment and structural identity characterization of this compound . In research involving plant cell cultures, quantitative HPLC-UV analysis has been successfully applied to determine the production levels of stepharine researchgate.net. For instance, high levels of stepharine (0.9% dry cell weight) were quantified in morphogenic callus cultures of Stephania glabra cultivated in liquid media researchgate.net.

Related chromatographic methods, such as High-Performance Thin-Layer Chromatography (HPTLC), have also been employed for the simultaneous estimation of alkaloids, including those derived from Stephania glabra tuber extracts . An HPTLC method reported optimal recovery using ethanol (B145695) as an extraction solvent, with a mobile phase consisting of ethyl acetate–formic acid–glacial acetic acid–water (100:11:11:26, v/v) .

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique particularly suited for trace analysis of stepharine in complex biological samples, such as plasma. A highly sensitive LC-MS/MS method using a triple quadrupole (QQQ) mass spectrometer with dynamic selected reaction monitoring (SRM) has been successfully applied for pharmacokinetic studies of stepharine in rabbit plasma nih.govresearchgate.net. This method facilitates quantitative measurements of stepharine in plasma samples over a wide linear range nih.gov.

Key parameters for the LC-MS/MS quantification of stepharine include specific ion transitions. The protonated precursor ion of stepharine, [M+H]⁺, with an m/z of 298.4 (or 298.346), is typically targeted nih.govresearchgate.net. For quantification, the fragment ion m/z = 161.2 is often selected as the quantifier ion, while m/z 192.1 and 238.2 serve as qualifier ions nih.govresearchgate.net. The retention time for stepharine under specific chromatographic conditions has been determined to be around 10.6 minutes or 8.9 minutes in different studies nih.govresearchgate.net.

The linear quantitation range achieved with such methods can span five orders of magnitude, typically from 0.0001 µg/mL to 100 µg/mL nih.gov. Sample preparation for biological matrices like plasma often involves protein precipitation using solvent systems such as acetonitrile/chloroform, followed by drying and reconstitution of the extract researchgate.net.

Table 1: Representative LC-MS/MS Parameters for Stepharine Quantification

| Parameter | Value/Description | Source |

| Instrument Type | Triple Quadrupole (QQQ) Mass Spectrometer with Dynamic SRM | nih.gov |

| Precursor Ion (m/z) | 298.4 (or 298.346) [M+H]⁺ | nih.govresearchgate.net |

| Quantifier Ion (m/z) | 161.2 | nih.govresearchgate.net |

| Qualifier Ions (m/z) | 192.1, 238.2 | nih.gov |

| Retention Time (min) | ~10.6 or 8.9 | nih.govresearchgate.net |

| Linear Quantitation Range | 0.0001 – 100 µg/mL (five orders of magnitude) | nih.gov |

| Sample Preparation | Protein precipitation with acetonitrile/chloroform from plasma | researchgate.net |

Spectroscopic and Spectrophotometric Quantification Methods

Spectroscopic and spectrophotometric methods are also employed for the characterization and, to some extent, quantification of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is crucial for the structural elucidation of stepharine researchgate.net. Mass spectrometry (MS) is used for molecular weight confirmation . Ultraviolet (UV) spectroscopy is also used for structural identification and can be coupled with HPLC for quantitative analysis (HPLC-UV) researchgate.net. These techniques are primarily used to investigate the chemical structure and properties of this compound sulfate (B86663) nih.gov.

Development and Validation of Analytical Methods for Research Applications

The development and validation of analytical methods are critical steps to ensure the accuracy, reliability, and consistency of results in research applications labmanager.comdemarcheiso17025.com. For this compound, the LC-MS/MS method developed for stepharine quantification in rabbit plasma demonstrated high accuracy and low standard deviation, indicating a well-validated approach for pharmacokinetic studies nih.govresearchgate.net.

Key validation parameters typically include:

Specificity : The ability to accurately measure the analyte of interest without interference from other components in the sample matrix labmanager.comdemarcheiso17025.comchromatographyonline.com.

Accuracy : How close the test results are to the true value labmanager.comdemarcheiso17025.comchromatographyonline.com. For quantification, accuracy can be determined by analyzing samples spiked with known amounts of the analyte, with data reported as percent recovery researchgate.netchromatographyonline.com.

Precision : The degree of repeatability under normal operating conditions, often evaluated by standard deviation or relative standard deviation (RSD) across replicate measurements labmanager.comdemarcheiso17025.com. This includes repeatability (same analyst, equipment, short time) and intermediate precision (different analysts, equipment, days) labmanager.com.

Limit of Detection (LOD) : The lowest concentration that can be detected, but not necessarily quantified demarcheiso17025.comchromatographyonline.com.

Limit of Quantitation (LOQ) : The lowest concentration that can be quantified with acceptable precision and accuracy demarcheiso17025.comchromatographyonline.com.

Linearity and Range : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a specified range demarcheiso17025.comadryan.com. Calibration curves are plotted, and a correlation coefficient (r²) greater than 0.99 is typically sought researchgate.net.

Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters demarcheiso17025.com.

System Suitability : Tests performed to ensure the analytical system is functioning correctly at the time of analysis labmanager.comdemarcheiso17025.com.

Stability of Analytical Solutions : Assessing the stability of the compound in prepared solutions over time researchgate.netdemarcheiso17025.com.

Recovery of stepharine from rabbit plasma samples was estimated by comparing the peak areas of extracted stepharine with those of standard solutions at the same concentrations researchgate.net.

Application of Bioinformatic Platforms for High-Resolution MS Data Analysis

The analysis of high-resolution mass spectrometry (HRMS) data for compounds like this compound (or stepharine) often necessitates the use of advanced software and computational approaches, which can be broadly considered bioinformatic applications in this context. Initial analysis of commercially available this compound sulfate using a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer allowed for the identification of the protonated stepharine precursor ion with high accuracy, demonstrating an error of 2 ppm nih.govresearchgate.net.

Sophisticated data processing tools are used to interpret complex mass spectral data, including the generation of extracted ion chromatograms (XIC) to visualize and quantify specific ions researchgate.net. These platforms enable researchers to differentiate the target compound from auxiliary substances or impurities by analyzing their specific m/z values and retention times, ensuring the integrity of the quantitative analysis nih.gov. While specific "bioinformatic platforms" are not explicitly named in the provided search results, the reliance on high-accuracy mass measurements and detailed chromatographic analysis underscores the integral role of computational data processing in modern analytical research for this compound.

Future Directions and Emerging Research Avenues

Advanced Synthetic Methodologies

The synthesis of Stephaglabrine and its core structure, stepharine (B1200187), presents opportunities for significant advancements. Current synthetic routes for (±)-stepharine include a concise total synthesis utilizing a three-component Catellani reaction followed by gold (Au)-catalyzed 6-exo-dig cyclization, and strategies involving Ugi/Pomeranz–Fritsch reactions for isoquinoline (B145761) scaffolds . While synthetic routes offer scalability with a reported total yield of 45%, they often necessitate specialized catalysts, such as palladium (Pd) and gold (Au) . In contrast, natural extraction yields are considerably lower, typically ranging from 0.1–0.5% w/w .

Future research in this area should prioritize:

Catalyst Optimization: Developing more cost-effective and environmentally benign catalytic systems to reduce reliance on precious metals, while maintaining or improving reaction efficiency and selectivity.

Stereoselective Synthesis: Given the complex stereochemistry of alkaloids, developing highly stereoselective synthetic routes to produce specific enantiomers of this compound and its derivatives is crucial for understanding their precise biological activities and reducing potential off-target effects.

Flow Chemistry and Automation: Implementing continuous flow synthesis and automated platforms to enhance reaction control, scalability, and reproducibility, thereby streamlining the production of this compound.

Biocatalysis and Chemoenzymatic Approaches: Exploring enzymatic reactions or combining chemical and enzymatic steps to achieve more sustainable and selective transformations, mimicking aspects of natural biosynthesis.

The table below summarizes the current efficiency and scalability aspects of this compound production:

| Production Method | Yield (%) | Scalability | Key Considerations |

| Natural Extraction | 0.1–0.5 (w/w) | Low | Limited by plant availability and extraction efficiency |

| Synthetic Routes | 45 (total yield) | High | Requires specialized catalysts (Pd, Au) |

| Bioreactor Production | - | Potentially High | Environmentally sustainable, capital-intensive |

Deeper Elucidation of Biosynthetic Pathways

A comprehensive understanding of this compound's biosynthetic pathway within Stephania glabra is essential for sustainable production and bioengineering efforts. While general methodologies exist for elucidating plant natural product biosynthesis, such as chemoproteomics, activity probes, gene knockout, RNA interference, and stable isotope labeling coupled with NMR spectroscopy, their specific application to this compound is a key future direction youtube.com.

Key research avenues include:

Identification of Precursor Molecules and Intermediates: Pinpointing the exact sequence of metabolic steps and the intermediate compounds leading to this compound's formation.

Enzyme Discovery and Characterization: Isolating and characterizing the specific enzymes responsible for each transformation in the biosynthetic pathway, including their substrate specificities and catalytic mechanisms.

Gene Identification and Functional Characterization: Identifying the genes encoding these biosynthetic enzymes and understanding their regulation within the plant. This knowledge is critical for potential metabolic engineering.

Metabolic Engineering: Leveraging synthetic biology approaches to engineer microbial hosts or plant cell cultures for the efficient and sustainable production of this compound, overcoming limitations of traditional extraction methods youtube.com.

Comprehensive Structure-Activity-Mechanism Studies

This compound primarily exerts its effects through anticholinesterase activity, increasing acetylcholine (B1216132) levels at synaptic junctions, and also influences mitochondrial oxidative phosphorylation . Future research must delve deeper into these mechanisms and explore how structural modifications affect them.

Critical areas for future investigation include:

Detailed Binding Kinetics and Thermodynamics: Utilizing techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to precisely quantify the binding affinity and kinetics of this compound and its analogs to acetylcholinesterase and other potential targets .

Molecular Docking and Dynamics Simulations: Employing computational methods to predict and refine the binding poses of this compound within its target proteins, providing insights into key structural features for activity .

Structure-Activity Relationship (SAR) Expansion: Systematically synthesizing and testing a broader range of this compound derivatives with targeted structural modifications to establish robust SARs, which can guide the design of more potent and selective compounds.

Elucidation of Mitochondrial Mechanisms: Investigating the precise molecular targets and pathways involved in this compound's effects on mitochondrial oxidative phosphorylation, potentially identifying novel therapeutic avenues.

Mechanism-Based Drug Design: Using the detailed mechanistic understanding to rationally design new compounds with optimized pharmacological profiles, including improved potency, selectivity, and reduced off-target effects.

Exploration of Novel Molecular Targets

Beyond its established anticholinesterase activity, this compound has shown potential in treating demyelinating diseases and promoting nerve regeneration . This suggests the existence of additional, yet uncharacterized, molecular targets and pathways.

Future research should focus on:

Target Deconvolution: Employing unbiased target identification strategies, such as chemoproteomics, phenotypic screening, and affinity chromatography coupled with mass spectrometry, to discover novel proteins or pathways modulated by this compound.

Pathway Mapping: Investigating the involvement of this compound in broader signaling networks, such as the MAPK/ERK pathway or JAK/STAT signaling, which are implicated in various cellular processes including neuroprotection and regeneration.

Neuroregenerative Mechanisms: Specifically exploring the molecular targets and cellular processes through which this compound promotes myelin sheath recovery and nerve regeneration, which could lead to novel therapies for conditions like multiple sclerosis .

Computational Target Prediction: Utilizing in silico molecular docking and network pharmacology approaches to predict potential novel targets based on this compound's chemical structure and known biological activities . Subsequent in vitro target validation, possibly using CRISPR-based gene knockout, would be essential .

Development of Advanced Analytical Techniques for Research

The accurate detection, quantification, and structural characterization of this compound in various matrices are paramount for research. While liquid chromatography/tandem mass spectrometry (LC-MS/MS) methods have been developed for pharmacokinetic studies in biological samples, continuous advancement in analytical techniques is crucial .

Key areas for future development include:

High-Resolution and Hyphenated Mass Spectrometry: Employing advanced mass spectrometry techniques (e.g., HRMS, LC-MS-NMR) for more precise structural elucidation of this compound and its metabolites, as well as for identifying impurities or degradation products.

Microfluidics and Miniaturization: Developing miniaturized analytical platforms for high-throughput screening and analysis, requiring smaller sample volumes and potentially offering faster analysis times.

Advanced Spectroscopic Techniques: Integrating techniques such as nuclear magnetic resonance (NMR) spectroscopy (e.g., cryo-probe NMR for sensitivity, or solid-state NMR for structural insights), Fourier-transform infrared (FTIR) spectroscopy, and Raman spectroscopy for comprehensive structural and conformational analysis.

Bioanalytical Method Validation: Developing and validating highly sensitive and robust bioanalytical methods for this compound in complex biological matrices (e.g., brain tissue, cerebrospinal fluid) to support detailed pharmacokinetic and pharmacodynamic studies.

Imaging Mass Spectrometry: Exploring spatial distribution of this compound in tissues and cells using techniques like MALDI imaging or DESI-MS.

Interdisciplinary Research Design and Integration

The complexity of this compound's biological activities necessitates an interdisciplinary approach to fully realize its therapeutic potential. Integrating diverse scientific disciplines will accelerate discovery and development.

Future research should emphasize:

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Integrating computational modeling, such as physiologically based pharmacokinetic (PBPK) simulations, with in vivo rodent studies to establish robust PK-PD relationships for this compound, which is critical for understanding its therapeutic efficacy and safety . This includes careful experimental design, such as blinding in animal studies, to ensure data integrity .

Systems Biology Approaches: Combining omics data (genomics, proteomics, metabolomics) with bioinformatics and computational modeling to understand the global effects of this compound on biological systems and identify interconnected pathways.

Translational Research Partnerships: Fostering collaborations between synthetic chemists, biochemists, pharmacologists, neuroscientists, and clinicians to bridge the gap between basic scientific discoveries and potential clinical applications.

Data Science and Artificial Intelligence: Leveraging machine learning and artificial intelligence to analyze complex datasets generated from high-throughput experiments, predict compound properties, and guide experimental design in areas like synthetic route planning and target identification.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Stephaglabrine’s purity and structural identity?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For novel compounds, ensure reproducibility by replicating synthesis and characterization across multiple batches . Cross-validate results with literature data for known analogs, and include raw spectral data in supplementary materials to enhance transparency .

Q. How should researchers design initial experiments to assess this compound’s stability under varying conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors such as heat (40–60°C), humidity (75% RH), and light (UV/visible spectrum). Monitor degradation using HPLC at defined intervals (e.g., 0, 7, 14, 30 days). Include control samples and statistical validation (e.g., ANOVA for time-dependent changes) to ensure reliability .

Intermediate Research Questions

Q. What strategies optimize this compound’s synthesis yield while minimizing byproducts?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent polarity, catalyst concentration). Use response surface methodology to identify optimal conditions. Validate findings with triplicate runs and report yield variability (e.g., ±5% SD). For byproduct analysis, integrate LC-MS to trace impurity formation pathways .

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Perform a meta-analysis of existing literature, focusing on variables such as assay type (e.g., cell-based vs. enzymatic), concentration ranges, and negative controls. Use funnel plots to assess publication bias and statistical tools (e.g., Cochran’s Q test) to quantify heterogeneity. Replicate key experiments under standardized conditions to isolate confounding factors .

Advanced Research Questions

Q. What systematic approaches resolve contradictions in this compound’s proposed mechanism of action?

- Methodological Answer : Combine in silico molecular docking with in vitro target validation (e.g., CRISPR-based gene knockout). Use isothermal titration calorimetry (ITC) to quantify binding affinity and compare results across independent labs. If contradictions persist, propose a "conflict matrix" to map hypotheses against experimental evidence, highlighting gaps for future studies .

Q. How should researchers design interdisciplinary studies to explore this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer : Integrate computational modeling (e.g., physiologically based pharmacokinetic (PBPK) simulations) with in vivo rodent studies. Measure plasma concentration-time profiles and correlate with biomarker data (e.g., enzyme inhibition). Ensure blinding in animal studies and pre-register protocols to reduce bias. Use Bayesian statistics to handle sparse data .

Methodological Best Practices

Q. What frameworks ensure rigor in formulating hypotheses about this compound’s therapeutic potential?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis development. For example, use PICO (Population, Intervention, Comparison, Outcome) to structure preclinical questions: "Does this compound (I) reduce inflammation (O) in murine macrophages (P) compared to dexamethasone (C)?" .

Q. How can collaborative teams mitigate reproducibility challenges in this compound research?

- Methodological Answer : Adopt open-science practices: share raw datasets in public repositories (e.g., Zenodo), use electronic lab notebooks for real-time documentation, and conduct cross-lab validation. For statistical analysis, pre-specify primary/secondary endpoints and include a power analysis to justify sample sizes .

Tables: Example Analytical Parameters

| Technique | Key Parameters | Validation Criteria |

|---|---|---|

| HPLC | Retention time (±0.2 min), peak symmetry (As ≤ 1.5) | System suitability tests (USP/EP) |

| NMR | Chemical shift (δ ppm), coupling constants (Hz) | Match to reference spectra |

| LC-MS | Mass accuracy (≤5 ppm), isotopic pattern | External calibration with standards |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.